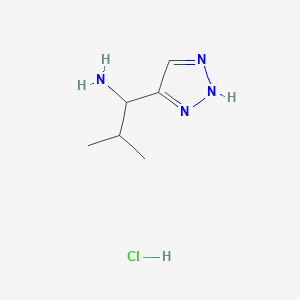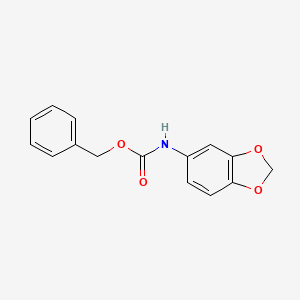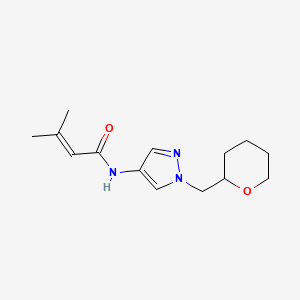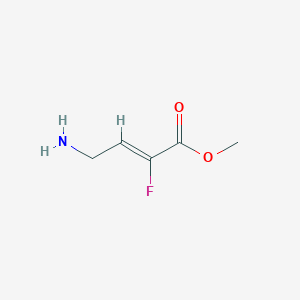![molecular formula C11H8Cl2F3NO2 B2513031 2-cloro-N-[2-cloro-5-(trifluorometil)fenil]-3-oxobutanamida CAS No. 1803609-22-4](/img/structure/B2513031.png)
2-cloro-N-[2-cloro-5-(trifluorometil)fenil]-3-oxobutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide is an organic compound characterized by the presence of chloro, trifluoromethyl, and oxobutanamide functional groups
Aplicaciones Científicas De Investigación
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It is investigated for its role in the synthesis of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a building block of DNA .
Mode of Action
It is known that the compound is an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also has high reactivity with thiols .
Biochemical Pathways
Its interaction with thymidylate synthase suggests that it may impact dna synthesis and cell proliferation .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
Its interaction with thymidylate synthase suggests that it may inhibit dna synthesis and cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3-chlorobutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-5-(trifluoromethyl)aniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3-chlorobutanoyl chloride is added dropwise while maintaining the temperature below 0°C. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxobutanamide moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the oxobutanamide moiety, in particular, differentiates it from other chloro and trifluoromethyl-substituted compounds, potentially offering unique reactivity and applications.
Propiedades
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F3NO2/c1-5(18)9(13)10(19)17-8-4-6(11(14,15)16)2-3-7(8)12/h2-4,9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJRCICJGJYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)
![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2512951.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2512952.png)
![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)


![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2512958.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
![5-Chloro-6-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2512965.png)


![(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2512970.png)
